molecular formula C14H25N3O6S B13757663 [3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propyl](trimethyl)ammonium methyl sulfate

[3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propyl](trimethyl)ammonium methyl sulfate

Cat. No.: B13757663
M. Wt: 363.43 g/mol
InChI Key: FUQMASHKVSQKCS-UHFFFAOYSA-M
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Description

3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is a complex organic compound with a unique structure that includes a cyano group, a hydroxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the cyano and hydroxy groups. The final step involves the addition of the propyl and trimethylammonium groups, and the formation of the methyl sulfate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes.

Medicine

In medicine, 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain biochemical pathways, offering possibilities for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Properties

Molecular Formula

C14H25N3O6S

Molecular Weight

363.43 g/mol

IUPAC Name

2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile;methyl sulfate;trimethyl(propyl)azanium

InChI

InChI=1S/C7H6N2O2.C6H16N.CH4O4S/c1-4-2-6(10)9-7(11)5(4)3-8;1-5-6-7(2,3)4;1-5-6(2,3)4/h2H,1H3,(H2,9,10,11);5-6H2,1-4H3;1H3,(H,2,3,4)/q;+1;/p-1

InChI Key

FUQMASHKVSQKCS-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(C)C.CC1=CC(=O)NC(=C1C#N)O.COS(=O)(=O)[O-]

Origin of Product

United States

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